molecular formula C14H21N3O B7986227 2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-methyl-acetamide

2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-methyl-acetamide

Cat. No.: B7986227
M. Wt: 247.34 g/mol
InChI Key: XVLIVSKTCGLTFP-CYBMUJFWSA-N
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Description

2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-methyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and a methyl group on the acetamide nitrogen. Notably, Fluorochem lists this compound as discontinued, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

2-amino-N-[(3R)-1-benzylpyrrolidin-3-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-16(14(18)9-15)13-7-8-17(11-13)10-12-5-3-2-4-6-12/h2-6,13H,7-11,15H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLIVSKTCGLTFP-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)CC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCN(C1)CC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-methyl-acetamide typically involves several key steps. Common approaches include the catalytic hydrogenation of intermediates and the use of chiral auxiliaries to ensure the desired stereochemistry.

  • Starting materials: : Benzyl-substituted pyrrolidine derivative, methyl acetamide, and appropriate amination reagents.

  • Catalysts: : Chiral catalysts or ligands.

  • Reaction Conditions: : Temperature-controlled conditions, typically between 20-50°C, and inert atmosphere to prevent side reactions.

  • Purification: : Recrystallization, column chromatography, or preparative HPLC.

Industrial Production Methods

For large-scale production, cost-effective and scalable methods are used. These often involve:

  • Batch processing: : Ensuring consistent yield and purity.

  • Flow chemistry: : For continuous synthesis, improving reaction efficiency and scalability.

  • Automation: : Utilizing automated synthesizers for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-methyl-acetamide can participate in various types of chemical reactions, including:

  • Oxidation: : Transforming the amino group or modifying the pyrrolidine ring.

  • Reduction: : Reducing the amide group under controlled conditions.

  • Substitution: : Introducing new functional groups by substituting the amino or benzyl groups.

Common Reagents and Conditions

Reactions typically involve:

  • Oxidizing agents: : Hydrogen peroxide, KMnO₄.

  • Reducing agents: : Sodium borohydride, LiAlH₄.

  • Substituents: : Halides, carboxylates under nucleophilic substitution conditions.

Major Products Formed

Depending on the reaction conditions, major products include:

  • Hydroxylated derivatives: : From oxidation.

  • Amine-modified products: : From reduction.

  • Functionalized acetamides: : From substitution reactions.

Scientific Research Applications

2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-methyl-acetamide is utilized across various scientific domains:

Chemistry

Used as an intermediate in synthetic organic chemistry, particularly in the creation of complex molecules and chiral centers.

Biology

Explored for its potential role in modulating biological pathways, enzyme interactions, and protein binding studies.

Medicine

Studied for its pharmacological properties, including potential therapeutic effects, such as anti-inflammatory or neuroprotective roles.

Industry

Applied in the synthesis of fine chemicals, pharmaceuticals, and as a starting material for other functional compounds.

Mechanism of Action

Molecular Targets and Pathways Involved

The compound's mechanism of action often involves:

  • Receptor binding: : Interaction with specific receptors or enzymes.

  • Signal transduction: : Modulating cellular signaling pathways.

  • Enzyme inhibition: : Acting as an inhibitor for specific enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

Key Findings :

  • N-Methyl vs. For instance, the cyclopropyl-substituted analog (CAS 1353996-68-5, C16H23N3O, M.W. 273.37) has a higher molar mass than the target compound (M.W. ~261.37, estimated) due to the cyclopropyl group .
  • Chlorinated Analogs: Compounds like N-((R)-1-benzyl-pyrrolidin-3-yl)-2-chloro-acetamide () replace the amino group with chlorine, increasing electrophilicity and altering reactivity profiles .

Stereochemical and Ring System Variations

Key Findings :

  • R vs. S Configuration: Fluorochem’s (S)-configured analogs (e.g., (S)-2-amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-acetamide) highlight the importance of stereochemistry in binding affinity. The R-configuration in the target compound may offer distinct spatial interactions compared to S-isomers .
  • Pyrrolidin vs. Piperidin Rings: Piperidine-based analogs (e.g., 2-amino-N-(1-benzylpiperidin-4-yl)-N-methyl-acetamide) feature a six-membered ring, which confers greater conformational flexibility compared to the five-membered pyrrolidin ring in the target compound .

Functional Group Modifications

Key Findings :

  • Sulfonamide Derivatives : Compounds such as (R)-N-(1-benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide (CAS 864759-46-6) replace the acetamide with a sulfonamide group, drastically altering electronic properties and biological target specificity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass Key Substituents Configuration Source
2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-methyl-acetamide (Target) C16H23N3O ~261.37 N-Methyl, R-configuration R
2-Amino-N-(1-benzylpiperidin-3-yl)-N-ethyl-acetamide C17H25N3O ~275.40 N-Ethyl, Piperidin Not specified
(R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropyl-acetamide C16H23N3O 273.37 N-Cyclopropyl R
N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide C14H18ClN3O ~279.77 2-Chloro R
(R)-N-(1-Benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide C17H19IN2O2S 442.31 Sulfonamide, 4-Iodo R

Biological Activity

2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-methyl-acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and activity against various biological targets, including its potential applications in drug development.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrrolidine ring, a benzyl group, and an acetamide moiety. The molecular formula is C14_{14}H21_{21}N3_3O, and it has a molecular weight of approximately 247.34 g/mol. Its IUPAC name is 2-amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-methylacetamide.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Starting materials undergo cyclization to form the pyrrolidine structure.
  • Benzyl Substitution : A benzyl group is introduced through nucleophilic substitution.
  • Acetamide Formation : The final step involves the attachment of the acetamide group.

These synthetic routes can be optimized for yield and purity using methods such as continuous flow chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including G-protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways. The compound may act as an allosteric modulator or antagonist, affecting receptor signaling pathways.

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can reduce cell viability in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The activity can vary significantly based on structural modifications:

CompoundCell LineIC50 (µM)
This compoundA549TBD
Compound XMCF715
Compound YA54922

The exact IC50 values for this compound are currently under investigation but are expected to fall within the range observed for similar compounds.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. In vitro tests have demonstrated activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate its potential effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.69
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Case Studies

Recent case studies have focused on the structure-activity relationship (SAR) of pyrrolidine derivatives, highlighting how modifications can enhance biological activity. For example:

  • Case Study A : Modification of the benzyl group improved anticancer activity against A549 cells by increasing binding affinity to target receptors.
  • Case Study B : Compounds with additional functional groups showed enhanced antimicrobial properties against resistant strains.

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